molecular formula C7H11F3O3 B1439171 Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate CAS No. 649-67-2

Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate

Cat. No.: B1439171
CAS No.: 649-67-2
M. Wt: 200.16 g/mol
InChI Key: IYEGWOWSOYOERF-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate is a chemical compound with the molecular formula C7H11F3O3 . It is a clear colorless liquid .


Molecular Structure Analysis

The InChI Key for this compound is MFRIOKNLYRUYHP-UHFFFAOYNA-N . The SMILES representation is CCOC(=O)C©C(O)C(F)(F)F .


Physical And Chemical Properties Analysis

The refractive index of this compound is between 1.3805-1.3855 at 20°C . The compound has a molecular weight of 186.13 .

Scientific Research Applications

Subheading: Biodegradation and Fate in Soil and Groundwater

Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate, similar to ethyl tert-butyl ether (ETBE), exhibits specific biodegradation behaviors and environmental fate, particularly in soil and groundwater contexts. Studies have identified microorganisms capable of degrading ETBE aerobically by utilizing it as a carbon and energy source or through cometabolism with alkanes as growth substrates. The initial aerobic biodegradation of ETBE involves hydroxylation of the ethoxy carbon by a monooxygenase enzyme, leading to the formation of intermediates like acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), 2-hydroxy-2-methyl-1-propanol (MHP), and 2-hydroxyisobutyric acid (2-HIBA). However, the ether structure and slow degradation kinetics of ETBE often result in slow cell growth and low biomass yields. Genes facilitating the transformation of ETBE, such as ethB (within the ethRABCD cluster) encoding a cytochrome P450 monooxygenase and alkB-encoding alkane hydroxylases, have been identified. The presence of co-contaminants in soil and groundwater can either inhibit or enhance the aerobic biodegradation of ETBE, demonstrating the complexity of its environmental fate (Thornton et al., 2020).

Applications in Material Science

Subheading: Advancements in Polyhydroxyalkanoates (PHAs) and Chemical Recycling

This compound's relevance extends to the field of material science, particularly in the context of polyhydroxyalkanoates (PHAs) and the chemical recycling of polymeric materials. PHAs, which are intracellular biodegradable microbial polymers, are biosynthesized and accumulated in bacterial cells from soluble to insoluble forms, primarily as storage materials or to protect organisms from reducing equivalents. These polymers are noted for their biodegradability, biocompatibility, and favorable material properties, although their commercialization is often challenged by high production costs. Research has focused on understanding the regulatory pathways, specific enzymes involved in polymerization, and factors affecting the commercial viability of PHAs (Amara, 2010).

Furthermore, advancements in the chemical recycling of materials, such as poly(ethylene terephthalate) (PET), highlight the potential for repurposing and recovering valuable components from polymers. Techniques like hydrolysis and glycolysis have been employed to recover pure monomers or produce secondary value-added materials, contributing to the conservation of raw petrochemical products and energy (Karayannidis & Achilias, 2007).

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O3/c1-3-13-5(11)4-6(2,12)7(8,9)10/h12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEGWOWSOYOERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663080
Record name Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649-67-2
Record name Ethyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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